Aromoline Exhibits ~3- to 6-Fold Superior Anti-SARS-CoV-2 Activity Over Other Bisbenzylisoquinoline Analogues in Pseudovirus Assays
In a head-to-head pseudovirus assay, aromoline inhibited the entry of SARS-CoV-2 D614G, Delta, and Omicron variants with IC₅₀ values of 0.47–0.66 μM. By contrast, other active bisbenzylisoquinoline analogues (compounds 17–19 from the same Berberis vulgaris extract, representing structural congeners with different substitution patterns) showed only moderate activity with IC₅₀ values of 1.24–2.86 μM [1]. Molecular docking further revealed that aromoline forms specific hydrogen bonds with Gln493 and Ser494 at the SARS-CoV-2 spike/ACE2 interface (binding energy −5.34 kcal/mol), a distinctive interaction not uniformly observed across the analogue series [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 pseudovirus entry (D614G, Delta, Omicron variants) |
|---|---|
| Target Compound Data | IC₅₀ = 0.47–0.66 μM |
| Comparator Or Baseline | Other bisbenzylisoquinoline analogues from Berberis vulgaris: IC₅₀ = 1.24–2.86 μM |
| Quantified Difference | Aromoline is approximately 2.6- to 6.1-fold more potent than the comparator BBIQ analogues |
| Conditions | Pseudotyped lentivirus entry assay; WST-1 cytotoxicity counter-screen confirmed selectivity |
Why This Matters
For antiviral screening programs, selecting aromoline over less potent BBIQ analogues reduces the compound quantity required per assay and provides a wider selectivity window, directly impacting consumable costs and hit-to-lead efficiency.
- [1] Hostalkova A, Marikova J, Opletal L, Korabecny J, Hulcova D, Kunes J, Novakova L, Perez DI, Jun D, Kucera T, Andrisano V, Siatka T, Cahlikova L. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship. 2026. Available from Charles University Digital Repository. View Source
